molecular formula C97H154N34O36S2 B13903946 5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Cat. No.: B13903946
M. Wt: 2436.6 g/mol
InChI Key: UYPZXUIXSSDJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Katacalcin can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of katacalcin involves recombinant DNA technology. The gene encoding the calcitonin precursor protein is cloned into an expression vector and introduced into a suitable host organism, such as Escherichia coli. The host organism then produces the precursor protein, which is subsequently processed to yield katacalcin. The peptide is purified using chromatographic techniques to achieve the desired purity .

Properties

Molecular Formula

C97H154N34O36S2

Molecular Weight

2436.6 g/mol

IUPAC Name

5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C97H154N34O36S2/c1-43(2)28-55(119-84(155)60(35-73(144)145)123-88(159)62(38-132)127-89(160)63(39-133)126-80(151)52(20-26-168-6)113-76(147)48(98)31-71(140)141)82(153)115-51(17-19-70(138)139)78(149)114-49(12-8-22-108-96(102)103)77(148)122-59(34-72(142)143)85(156)120-56(29-46-36-106-41-110-46)83(154)117-53(13-9-23-109-97(104)105)93(164)130-24-11-15-66(130)91(162)124-57(30-47-37-107-42-111-47)86(157)129-74(44(3)4)92(163)128-64(40-134)87(158)118-54(21-27-169-7)94(165)131-25-10-14-65(131)90(161)116-50(16-18-67(99)135)79(150)121-58(32-68(100)136)81(152)112-45(5)75(146)125-61(95(166)167)33-69(101)137/h36-37,41-45,48-66,74,132-134H,8-35,38-40,98H2,1-7H3,(H2,99,135)(H2,100,136)(H2,101,137)(H,106,110)(H,107,111)(H,112,152)(H,113,147)(H,114,149)(H,115,153)(H,116,161)(H,117,154)(H,118,158)(H,119,155)(H,120,156)(H,121,150)(H,122,148)(H,123,159)(H,124,162)(H,125,146)(H,126,151)(H,127,160)(H,128,163)(H,129,157)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)(H4,102,103,108)(H4,104,105,109)

InChI Key

UYPZXUIXSSDJPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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